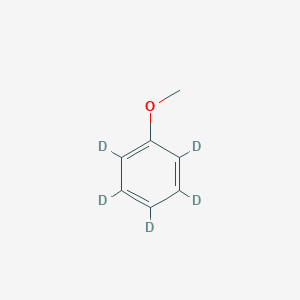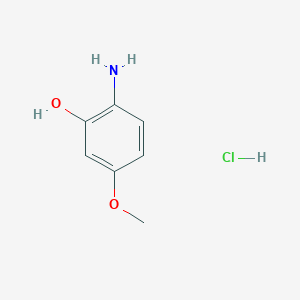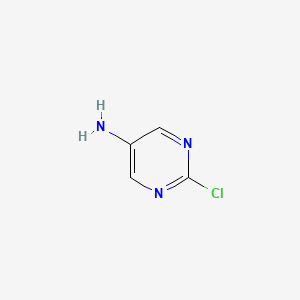
1-(5-Bromo-2-nitrophenyl)ethanone
概要
説明
1-(5-Bromo-2-nitrophenyl)ethanone, also known as 5-bromo-2-nitrobenzaldehyde, is a compound commonly used in organic synthesis. It is an aromatic aldehyde with a chemical formula of C7H4BrNO3, and is composed of a bromine atom, two nitro groups, and an ethanone group. 5-bromo-2-nitrobenzaldehyde is a useful reagent for the synthesis of various compounds, such as dyes, pharmaceuticals, and other organic compounds. It is also used in the synthesis of quinolines, indoles, and other heterocyclic compounds.
科学的研究の応用
Synthesis of Chalcone Analogues
1-(5-Bromo-2-nitrophenyl)ethanone has been utilized in the synthesis of α,β-unsaturated ketones, serving as a precursor for various chalcone analogues. This synthesis involves an electron-transfer chain reaction, demonstrating its utility in organic chemistry for creating diverse molecular structures (Curti, Gellis, & Vanelle, 2007).
Analysis of Hydrogen Bonding Motifs
Studies on compounds similar to this compound, like 1-(2-hydroxy-5-nitrophenyl)ethanone, have contributed significantly to understanding hydrogen bonding motifs. X-ray and neutron diffraction data analysis of these compounds has revealed intricate details about their intra- and intermolecular bonding features (Hibbs, Overgaard, & Piltz, 2003).
Application in Organic Synthesis
The compound has been used in the organic synthesis of various derivatives, such as aminobenzo[b]thiophenes, highlighting its versatility in the creation of complex organic molecules (Androsov et al., 2010).
Phase Equilibrium Research
Research on phase equilibrium and ternary phase diagrams involving similar compounds, like 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, contributes to a deeper understanding of physical chemistry and material science (Li et al., 2019).
Synthesis of Novel Inhibitors
Compounds structurally related to this compound have been used in the synthesis of novel inhibitors, such as IMPDH inhibitors. This showcases the compound's potential in pharmaceutical research and drug development (Zhao et al., 2007).
Safety and Hazards
特性
IUPAC Name |
1-(5-bromo-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDAUYYWZNNSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481224 | |
| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41877-24-1 | |
| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41877-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)







![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)




